2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
Descripción
This compound features a central 1H-imidazole core substituted with a hydroxymethyl group at position 5, a benzylcarbamoylmethyl group at position 1, and a sulfanyl-linked acetamide moiety bearing a 4-fluorophenyl group. The sulfur atom in the sulfanyl group may participate in hydrogen bonding or redox interactions, while the fluorophenyl substituent enhances metabolic stability and hydrophobic receptor interactions .
Propiedades
IUPAC Name |
N-benzyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c22-16-6-8-17(9-7-16)25-20(29)14-30-21-24-11-18(13-27)26(21)12-19(28)23-10-15-4-2-1-3-5-15/h1-9,11,27H,10,12-14H2,(H,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMATVHDFIPHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Compound A : 2-({1-[2-(Benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide
- Key Difference : The phenyl ring has 2,4-difluoro substitution vs. 4-fluoro in the target compound.
- Steric effects from the 2-fluoro group may alter binding pocket interactions in biological targets.
Compound B : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
- Key Differences :
- Pyridyl vs. phenyl group in the acetamide side chain.
- Methylsulfinyl (S=O) vs. sulfanyl (S) group.
- Impact: Pyridyl introduces basicity and hydrogen-bonding capability.
Compound C : N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide
- Key Differences :
- Nitro group on the imidazole vs. hydroxymethyl in the target compound.
- 4-fluorobenzyl vs. 4-fluorophenyl.
- Benzyl vs. phenyl linkage may influence conformational flexibility and steric hindrance.
Physicochemical Properties
Bioactivity and Functional Implications
- Fluorine Substitution :
- Sulfur Groups :
- Imidazole Modifications: Hydroxymethyl (target) vs.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
